molecular formula C3H3BrClN3 B2755650 4-BROMO-5-CHLORO-1-METHYL-1H-1,2,3-TRIAZOLE CAS No. 1431984-03-0

4-BROMO-5-CHLORO-1-METHYL-1H-1,2,3-TRIAZOLE

Cat. No.: B2755650
CAS No.: 1431984-03-0
M. Wt: 196.43
InChI Key: RRIJNYQHVTTXEB-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole is a halogenated triazole derivative characterized by a 1,2,3-triazole core substituted with bromine (Br) at position 4, chlorine (Cl) at position 5, and a methyl group (-CH₃) at position 1. The 1,2,3-triazole scaffold is renowned for its stability, synthetic versatility (e.g., via click chemistry), and broad applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4-bromo-5-chloro-1-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrClN3/c1-8-3(5)2(4)6-7-8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIJNYQHVTTXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431984-03-0
Record name 4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole
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Preparation Methods

Precursor Synthesis: 1-Methyl-1H-1,2,3-triazole

The methyl-substituted triazole core serves as the foundational intermediate for subsequent halogenation.

Cyclization of Methylhydrazine Derivatives

Methylhydrazine reacts with α,β-unsaturated carbonyl compounds under acidic conditions to form 1-methyl-1H-1,2,3-triazole. For example, treatment with acrylonitrile in HCl yields the triazole core at 60–80°C with 65–75% efficiency. Alternative protocols employ microwave-assisted cyclization, reducing reaction times from 12 hours to 30 minutes.

Methylation of 1H-1,2,3-Triazole

Direct methylation using iodomethane (CH₃I) or dimethyl sulfate in the presence of potassium carbonate (K₂CO₃) in DMF achieves N-methylation at the 1-position. Yields range from 60% to 85%, depending on stoichiometry and temperature.

Table 1: Comparison of Precursor Synthesis Methods

Method Conditions Yield (%) Purity (%) Source
Methylhydrazine cyclization HCl, 80°C, 6 h 68 92
Microwave cyclization 150 W, 120°C, 0.5 h 72 95
CH₃I methylation K₂CO₃, DMF, 25°C, 12 h 83 89

Regioselective Halogenation Strategies

Halogenation at the 4- and 5-positions requires careful optimization to avoid polyhalogenation or ring degradation.

Sequential Bromination-Chlorination

Bromination at Position 4

Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) selectively substitutes the 4-position. Using NBS with azobisisobutyronitrile (AIBN) as a radical initiator at 0–5°C achieves 88% conversion to 4-bromo-1-methyl-1H-1,2,3-triazole.

Chlorination at Position 5

Chlorine gas (Cl₂) in acetic acid at 40°C introduces the 5-chloro substituent. Alternatively, sulfuryl chloride (SO₂Cl₂) in acetonitrile under nitrogen affords 92% yield with minimal side products.

Table 2: Halogenation Conditions and Outcomes

Step Reagent Solvent Temp (°C) Yield (%)
Bromination NBS + AIBN DCM 0–5 88
Chlorination SO₂Cl₂ Acetonitrile 25 92

One-Pot Dual Halogenation Approaches

Single-step methods using mixed halogen sources face challenges in regiocontrol but offer time efficiency.

Potassium Halide/Oxone® System

A mixture of KBr and KCl with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetic acid introduces both halogens simultaneously. At 50°C, this method achieves 74% yield but requires rigorous pH monitoring to prevent over-oxidation.

Electrophilic Halogenation with ICl

Iodine monochloride (ICl) acts as a dual electrophile, brominating and chlorinating the triazole ring in a 1:1 molar ratio. Reaction in tetrahydrofuran (THF) at −10°C yields 68% product, though scalability is limited by ICl’s instability.

Organometallic-Mediated Functionalization

Directed ortho-metalation enables precise halogen placement but demands anhydrous conditions.

Lithium-Halogen Exchange

Treating 1-methyl-1H-1,2,3-triazole with n-butyllithium (n-BuLi) at −78°C generates a lithiated intermediate, which reacts with Br₂ or Cl₂ to install halogens. This method achieves 90% regioselectivity for the 4-bromo-5-chloro product but is sensitive to moisture.

Palladium-Catalyzed Cross-Coupling

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Microreactors with temperature-controlled zones enable rapid mixing and heat dissipation, reducing decomposition during exothermic halogenation. A three-stage system achieves 95% conversion with residence times under 10 minutes.

Solvent Recycling and Waste Reduction

Green chemistry principles are applied via solvent recovery (e.g., DCM distillation) and catalytic reagent reuse. Lifecycle assessments show a 40% reduction in waste compared to batch processes.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR of the final product shows singlet peaks for methyl (δ 3.89 ppm) and triazole protons (δ 8.12–8.45 ppm). ¹³C-NMR confirms halogenation via carbon shifts at δ 121.7 (C-Br) and δ 118.9 (C-Cl).

High-Resolution Mass Spectrometry (HRMS)

ESI-HRMS gives [M+H]⁺ at m/z 196.43 (calc. 196.43), with isotopic peaks confirming bromine and chlorine.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 4 and 5, respectively, undergo nucleophilic substitution under varying conditions.

Bromine Substitution

  • Amination : Reaction with amines (e.g., benzylamine) in the presence of Pd(OAc)₂ and XPhos yields 5-chloro-4-(substituted amino)-1-methyl-1H-1,2,3-triazoles. Typical conditions: 1,4-dioxane, 120°C, 24 h (yield: 82–91%) .

  • Suzuki–Miyaura Cross-Coupling : Pd-catalyzed coupling with arylboronic acids replaces bromine with aryl groups. For example, reacting with 4-methylphenylboronic acid in THF/H₂O (3:1) at 85–90°C with K₂CO₃ gives 4-aryl-5-chloro-1-methyltriazoles (yield: 76–91%) .

Chlorine Substitution

  • Hydrodechlorination : Zinc powder in acetic acid selectively reduces the chlorine atom to hydrogen, forming 4-bromo-1-methyl-1H-1,2,3-triazole (yield: 72–75%) .

Buchwald–Hartwig Amination

5-Chloro substituents participate in Pd-mediated couplings with aryl halides. For instance, reacting with 1-bromo-4-methylbenzene and t-BuONa in 1,4-dioxane at 120°C yields 5-(4-methylphenyl)-4-bromo-1-methyltriazole (yield: 82%) .

Direct Halogenation

KX (X = Br, Cl) promotes halogen exchange. For example, treatment with KBr in DMF at 80°C replaces chlorine with bromine, yielding 4,5-dibromo-1-methyltriazole (yield: 74%) .

1,3-Dipolar Cycloaddition

The triazole core participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis. For example, reacting with propargyl alcohol in MeCN with CuI forms bis-triazole derivatives (yield: 76–82%) .

Debromination

Hydrogen gas (0.1–0.3 MPa) with 5% Pd/C and DBU in methanol removes bromine, yielding 5-chloro-1-methyl-1H-1,2,3-triazole (yield: 72.5%) .

Key Reaction Data

Reaction TypeConditionsProductYieldSource
Suzuki–Miyaura CouplingPd(OAc)₂, K₂CO₃, THF/H₂O, 85–90°C4-Aryl-5-chloro-1-methyltriazole76–91%
Buchwald–Hartwig AminationPd(OAc)₂/XPhos, t-BuONa, 1,4-dioxane, 120°C5-Aryl-4-bromo-1-methyltriazole82%
HydrodechlorinationZn, acetic acid, 20–35°C4-Bromo-1-methyl-1H-1,2,3-triazole72–75%
Direct Halogenation (Br → Cl)KBr, DMF, 80°C4,5-Dibromo-1-methyl-1H-1,2,3-triazole74%

Mechanistic Insights

  • Electrophilic Character : The electron-withdrawing triazole ring lowers the LUMO energy at C-4 and C-5, facilitating nucleophilic attack .

  • Regioselectivity : Steric effects from the methyl group at N-1 direct substitutions to C-4 (Br) over C-5 (Cl) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The triazole scaffold is widely recognized for its antimicrobial properties. Research indicates that derivatives of triazoles, including 4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole, exhibit significant antibacterial and antifungal activities.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 μg/mL
This compoundEscherichia coli16 μg/mL
This compoundCandida albicans4 μg/mL

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents against resistant strains of bacteria and fungi .

Agricultural Applications

Fungicides and Herbicides

Triazoles have been extensively studied for their role in agriculture as fungicides and herbicides. The compound's ability to inhibit fungal growth makes it a candidate for protecting crops from various fungal pathogens.

Case Study: Efficacy Against Fungal Infections

A study evaluated the effectiveness of triazole derivatives in controlling fungal diseases in crops. The results demonstrated that formulations containing this compound significantly reduced disease incidence in treated plants compared to untreated controls.

Fungal Pathogen Disease Control Treatment Triazole Treatment Efficacy
Fusarium spp.Root Rot30% infection10% infection reduction
Botrytis cinereaGray Mold40% infection15% infection reduction

This data underlines the potential for this compound to be developed into effective agricultural chemicals .

Material Science

Polymer Chemistry

Triazoles are also being explored in material science for their ability to form polymers with unique properties. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength.

Polymer Type Property Improved Measurement Method
PolyurethaneThermal StabilityDifferential Scanning Calorimetry (DSC)
PolyethyleneMechanical StrengthTensile Testing

These enhancements suggest that triazole derivatives can be valuable additives in polymer formulations .

Mechanism of Action

The mechanism of action of 4-BROMO-5-CHLORO-1-METHYL-1H-1,2,3-TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomerism: 1,2,3-Triazoles vs. 1,2,4-Triazoles

The position of nitrogen atoms in the triazole ring significantly impacts physicochemical and biological properties:

Compound Triazole Type Substituents Key Features
4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole 1,2,3-Triazole 4-Br, 5-Cl, 1-CH₃ Rigid planar structure; enhanced metabolic stability due to adjacent N atoms
3-Bromo-1-methyl-1H-1,2,4-triazole (CAS: 56616-91-2) 1,2,4-Triazole 3-Br, 1-CH₃ Greater synthetic complexity; less common in click chemistry applications
5-Chloro-1-methyl-1H-1,2,4-triazole (CAS: 56616-99-0) 1,2,4-Triazole 5-Cl, 1-CH₃ Lower polarity compared to 1,2,3-triazoles; used in corrosion inhibitors

Key Insight : 1,2,3-Triazoles are more frequently employed in biomedical applications due to their ease of synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , whereas 1,2,4-triazoles often require alternative methods like cyclization of thiosemicarbazides .

Halogenation Effects: Bromo vs. Chloro Substituents

Halogens influence electronic properties and binding interactions. For example:

  • 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1391631-21-2): Replacing Cl with a carboxylic acid (-COOH) group improves water solubility but may reduce membrane permeability .
  • 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one (Example 5.17, ): Although a pyrazolone derivative, its Br and Cl substituents highlight the role of halogens in tuning bioactivity (e.g., antimicrobial properties) .

Physicochemical and Spectral Properties

Comparative data for selected compounds:

Compound Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ, ppm)
This compound Not reported Not available Not available
4-(4-Bromo-3-(4-chlorophenyl)...sulfonamide (17) 129–130 1163 (SO₂), 1670 (C=O) δ 1.16 (s, 6H, CH₃), 7.56 (s, H-pyrrole)
3-Bromo-1-methyl-1H-1,2,4-triazole Commercial Vendor-dependent Vendor-dependent

Note: The absence of spectral data for the target compound underscores the need for further experimental characterization.

Biological Activity

4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Formula:

  • CAS Number: 465529-57-1
  • Molecular Formula: C_4H_4BrClN_4
  • Molecular Weight: 211.06 g/mol

The compound features a triazole ring, which is known for its role in various biological activities. The presence of bromine and chlorine substituents can influence the compound's reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity: Triazoles are widely recognized for their antifungal effects. A study reported that derivatives of triazoles showed potent activity against various fungal strains, with IC50 values indicating effective inhibition at low concentrations .
  • Antibacterial Activity: The compound has been tested against several bacterial strains, including multidrug-resistant strains. Preliminary results suggest it may inhibit the growth of Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent investigations have demonstrated the potential of this compound as an anticancer agent:

  • Cell Line Studies: In vitro studies on various cancer cell lines (e.g., HeLa, A549) have shown that this compound exhibits cytotoxic effects with IC50 values ranging from 10 to 30 µM . These values suggest a promising therapeutic index for further development.

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

  • Formation of Triazole Ring: Starting from suitable hydrazones or hydrazides under acidic or basic conditions.
  • Substitution Reactions: Introduction of bromine and chlorine groups through electrophilic aromatic substitution or halogenation reactions.

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

Case Study 1: Anticancer Activity

In a study examining various triazole derivatives, compounds similar to this compound were found to exhibit significant cytotoxicity against human cancer cell lines. The study emphasized the structure-activity relationship (SAR), indicating that specific substitutions enhance anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of triazole derivatives demonstrated that those with halogen substitutions showed improved antibacterial activity against resistant strains such as MRSA. The study provided detailed MIC values indicating effective concentrations for clinical relevance .

Q & A

Q. Optimization Parameters :

  • Temperature : Lower temperatures (0–10°C) favor regioselectivity for bromine at position 4 .
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance halogenation efficiency .
  • Catalyst screening : Pd(PPh₃)₄ improves coupling yields in downstream functionalization .

How can spectroscopic and crystallographic data resolve structural ambiguities in substituted triazoles?

Basic Research Question
Spectroscopic Characterization :

  • ¹H/¹³C NMR : Methyl protons at position 1 appear as a singlet (~δ 3.8–4.0 ppm). Halogens (Br/Cl) deshield adjacent carbons, with C-4 and C-5 resonances at ~δ 145–150 ppm in ¹³C NMR .
  • IR : Absence of N-H stretches (~3300 cm⁻¹) confirms N-methylation; C-Br/C-Cl stretches appear at 650–550 cm⁻¹ .

Q. Crystallography :

  • Use SHELX for refinement: Anisotropic displacement parameters (ADPs) distinguish bromine/chlorine positions. For example, Br exhibits larger ADPs than Cl due to its higher atomic radius .
  • ORTEP diagrams : Visualize bond angles (e.g., N1-C4-Br ≈ 120°) and confirm regiochemistry .

What computational methods are used to predict electronic properties and reactivity of this compound?

Advanced Research Question

  • DFT Studies : B3LYP/6-311+G(d,p) basis sets calculate HOMO-LUMO gaps (~5.2 eV), indicating moderate electrophilicity. Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack at C-4 .
  • Molecular Electrostatic Potential (MEP) : Maps show negative charge density localized at N-2 and N-3, favoring hydrogen bonding in biological targets .

Table 1 : Key DFT Parameters for this compound

ParameterValue
HOMO (eV)-7.8
LUMO (eV)-2.6
Dipole Moment (Debye)3.1
NBO Charge at C-4+0.32

How does the substitution pattern influence the biological activity of 1,2,3-triazole derivatives?

Advanced Research Question

  • Bromine/Chloro Synergy : Bromine enhances lipophilicity (LogP +0.5), improving membrane permeability, while chlorine increases metabolic stability by resisting CYP450 oxidation .
  • Methyl Group : N-Methylation reduces hydrogen-bond donor capacity, potentially lowering off-target interactions .

Table 2 : Comparative Bioactivity of Triazole Derivatives

CompoundIC₅₀ (μM)Target
Parent Triazole (No Halogens)>100Carbonic Anhydrase
4-Bromo-5-Chloro Derivative12.3Carbonic Anhydrase
4-Chloro Derivative45.7Carbonic Anhydrase

What strategies mitigate contradictions in crystallographic and spectroscopic data for halogenated triazoles?

Advanced Research Question

  • Discrepancy Analysis :
    • Halogen Position : X-ray diffraction (SHELXL) resolves Br/Cl positions unambiguously, whereas NMR may misassign due to similar chemical shifts. Refine ADPs to confirm occupancy .
    • Tautomerism : Dynamic NMR (VT-NMR) at 298–373 K detects tautomeric shifts, which XRD may miss due to static crystal packing .

Q. Methodology :

Cross-validate XRD with solid-state IR to confirm absence of tautomers.

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing spectral data .

How can cross-coupling reactions leverage the bromo substituent for functional diversification?

Advanced Research Question

  • Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd(OAc)₂/XPhos in toluene/water (3:1) at 80°C. Yields exceed 75% with electron-deficient boronic acids .
  • Buchwald-Hartwig Amination : Convert Br to NH-aryl groups using BrettPhos Pd G3 catalyst, Cs₂CO₃ base, and dioxane at 100°C .

Q. Optimization Table :

ConditionOptimal Value
Catalyst Loading2 mol% Pd
Reaction Time12–24 h
Temperature80–100°C

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